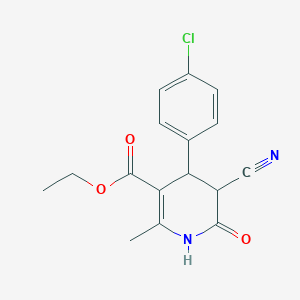![molecular formula C15H22O5S B259525 Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate](/img/structure/B259525.png)
Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate (DTT) is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and properties. DTT is a spirocyclic lactone that contains a thiazolidine ring and two ester groups. It has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for many applications in the field of medicine and biology.
Wirkmechanismus
Further studies on the mechanism of action of Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate could lead to a better understanding of its effects and potential applications in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Purity: Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate can be synthesized in high purity, allowing for accurate and reproducible results in lab experiments.
2. Stable: Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate is stable under a wide range of conditions, making it a suitable reagent for many experiments.
3. Low Toxicity: Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate has low toxicity, making it a safer alternative to other reducing agents, such as dithiothreitol (Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate).
Some of the limitations of Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate include:
1. Sensitivity to Oxygen: Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate is sensitive to oxygen, and its reducing activity can be rapidly lost in the presence of oxygen.
2. pH Sensitivity: Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate is pH-sensitive, and its reducing activity can be affected by changes in pH.
3. Light Sensitivity: Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate is sensitive to light, and its reducing activity can be affected by exposure to light.
Zukünftige Richtungen
There are several future directions for the use of Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate in scientific research. Some of these include:
1. Development of New Antioxidant Therapies: Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate's strong antioxidant activity makes it a promising candidate for the development of new antioxidant therapies for the treatment of oxidative stress-related diseases.
2. Development of New Anti-inflammatory Therapies: Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate's anti-inflammatory activity makes it a potential candidate for the development of new anti-inflammatory therapies for the treatment of inflammatory diseases.
3. Development of New Cancer Therapies: Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate's anticancer activity makes it a promising candidate for the development of new cancer therapies.
4. Optimization of
Synthesemethoden
Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate can be synthesized through a multistep reaction starting from commercially available starting materials. The synthesis involves the condensation of 2-methyl-3-butanone with thiourea to form the thiazolidine ring, followed by esterification with dimethyl oxalate to produce the final product. The synthesis method has been well-established and optimized, allowing for the efficient production of Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate in large quantities.
Wissenschaftliche Forschungsanwendungen
Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate has been widely used in scientific research due to its unique chemical structure and properties. It has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for many applications in the field of medicine and biology. Some of the scientific research applications of Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate include:
1. Antioxidant Activity: Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate has been shown to exhibit strong antioxidant activity, making it a promising candidate for the treatment of oxidative stress-related diseases.
2. Anti-inflammatory Activity: Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
3. Anticancer Activity: Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate has been shown to exhibit anticancer activity, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
Produktname |
Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate |
|---|---|
Molekularformel |
C15H22O5S |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate |
InChI |
InChI=1S/C15H22O5S/c1-13(2)12(18)14(3,4)15(13)9(11(17)20-6)8(7-21-15)10(16)19-5/h8-9H,7H2,1-6H3 |
InChI-Schlüssel |
YVJSYZDPQXZUTG-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)C(C12C(C(CS2)C(=O)OC)C(=O)OC)(C)C)C |
Kanonische SMILES |
CC1(C(=O)C(C12C(C(CS2)C(=O)OC)C(=O)OC)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![spiro[3H-[1]benzothiolo[3,2-b]pyran-2,3'-cyclohexane]-1',4-dione](/img/structure/B259444.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)
![ethyl (2Z)-5-amino-6-cyano-7-(5-methylfuran-2-yl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B259448.png)

![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)



![Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone](/img/structure/B259483.png)
![Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone](/img/structure/B259484.png)

![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine](/img/structure/B259487.png)
![1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine](/img/structure/B259489.png)
